molecular formula C25H15BrF3N3 B11578911 6-(4-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(4-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11578911
M. Wt: 494.3 g/mol
InChI Key: VWZZRLDNJROSLK-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by the presence of a bromophenyl group, two phenyl groups, and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromobenzaldehyde with hydrazine hydrate can yield the corresponding hydrazone, which can then undergo cyclization with 1,3-diphenyl-2-propen-1-one in the presence of a base to form the desired pyrazolo[3,4-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert specific functional groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the bromophenyl position.

Scientific Research Applications

6-(4-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromophenyl group in 6-(4-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable for certain applications .

Properties

Molecular Formula

C25H15BrF3N3

Molecular Weight

494.3 g/mol

IUPAC Name

6-(4-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C25H15BrF3N3/c26-18-13-11-16(12-14-18)21-15-20(25(27,28)29)22-23(17-7-3-1-4-8-17)31-32(24(22)30-21)19-9-5-2-6-10-19/h1-15H

InChI Key

VWZZRLDNJROSLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C4=CC=C(C=C4)Br)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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